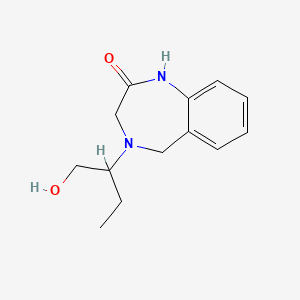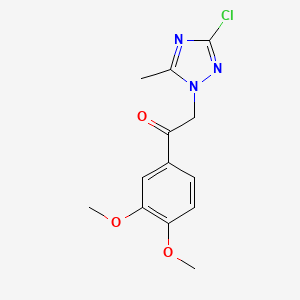
2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)-1-(3,4-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)-1-(3,4-dimethylphenyl)ethanone is a synthetic organic compound characterized by the presence of a triazole ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)-1-(3,4-dimethylphenyl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution Reactions:
Coupling with Phenyl Group: The final step involves coupling the triazole ring with a substituted phenyl group through a condensation reaction, often using catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps, ensuring high yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to streamline the synthesis process, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)-1-(3,4-dimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.
Scientific Research Applications
2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)-1-(3,4-dimethylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and antifungal properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)-1-(3,4-dimethylphenyl)ethanone exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems, inhibiting or modulating their activity.
Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-1,2,4-triazol-1-yl)-1-phenylethanone: Lacks the methyl groups on the triazole and phenyl rings.
2-(3-Methyl-1,2,4-triazol-1-yl)-1-(3,4-dimethylphenyl)ethanone: Lacks the chloro group on the triazole ring.
Uniqueness
2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)-1-(3,4-dimethylphenyl)ethanone is unique due to the specific combination of chloro and methyl substituents on the triazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)-1-(3,4-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-5-11(6-9(8)2)12(18)7-17-10(3)15-13(14)16-17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTFXDGTGCFYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C(=NC(=N2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxan-2-ylmethyl 2-[2-(dimethylamino)ethoxy]pyridine-4-carboxylate;hydrochloride](/img/structure/B6990314.png)
![2-[2-(dimethylamino)ethoxy]-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide](/img/structure/B6990321.png)
![[3,3-dimethyl-7-(trifluoromethyl)-2H-indol-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B6990322.png)
![[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone](/img/structure/B6990329.png)
![2-[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B6990360.png)
![2-[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-1-(oxolan-3-yl)ethanone](/img/structure/B6990367.png)
![5-[2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)ethyl]-4-methyl-1,3-thiazole](/img/structure/B6990373.png)
![3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B6990387.png)


![[3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6990404.png)
![7-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methoxy]-1,3-benzoxazole](/img/structure/B6990405.png)

